Cas no 886913-65-1 (3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

3,4,5-Triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide is a specialized organic compound featuring a benzamide core linked to a 1,3,4-oxadiazole moiety. Its structure incorporates triethoxy and methanesulfonylphenyl substituents, which enhance its potential for applications in medicinal chemistry and materials science. The oxadiazole ring system is known for its stability and bioactivity, making this compound a candidate for pharmaceutical research, particularly in enzyme inhibition or receptor modulation. The methanesulfonyl group may improve solubility and binding affinity, while the triethoxy substitution offers tunable electronic properties. This compound is suited for exploratory studies in drug development or as a synthetic intermediate for further functionalization.
3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide structure
886913-65-1 structure
商品名:3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide
CAS番号:886913-65-1
MF:C22H25N3O7S
メガワット:475.514804601669
CID:5476814

3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 3,4,5-triethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
    • 3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide
    • インチ: 1S/C22H25N3O7S/c1-5-29-17-12-15(13-18(30-6-2)19(17)31-7-3)20(26)23-22-25-24-21(32-22)14-8-10-16(11-9-14)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26)
    • InChIKey: HSSBQHVRJFQTPR-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NN=C(C2=CC=C(S(C)(=O)=O)C=C2)O1)(=O)C1=CC(OCC)=C(OCC)C(OCC)=C1

3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2645-0849-5μmol
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886913-65-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2645-0849-5mg
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886913-65-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2645-0849-20mg
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886913-65-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2645-0849-30mg
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886913-65-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2645-0849-40mg
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886913-65-1 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2645-0849-50mg
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886913-65-1 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2645-0849-2μmol
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886913-65-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2645-0849-10μmol
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886913-65-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2645-0849-20μmol
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886913-65-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2645-0849-3mg
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886913-65-1 90%+
3mg
$63.0 2023-05-16

3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide 関連文献

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3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamideに関する追加情報

Introduction to 3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 886913-65-1, specifically named 3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide, represents a fascinating intersection of medicinal chemistry and bioorganic synthesis. This molecule has garnered attention in recent years due to its unique structural features and promising biological activities. The presence of multiple functional groups, including triethoxy, methanesulfonylphenyl, and the 1,3,4-oxadiazole core, contributes to its versatile reactivity and potential therapeutic applications.

In the realm of chemical biology, the development of novel heterocyclic compounds is of paramount importance. Heterocycles such as the 1,3,4-oxadiazole ring system are widely recognized for their role in drug discovery due to their ability to mimic natural products and exhibit a wide range of biological activities. The 3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide structure combines these properties with additional substituents that enhance its pharmacological profile. The triethoxy groups at the 3, 4, and 5 positions introduce lipophilicity and potential metabolic stability, while the methanesulfonylphenyl moiety enhances binding interactions with biological targets.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. The combination of quantum mechanical calculations and molecular dynamics simulations has been instrumental in understanding how the specific arrangement of atoms in 3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide influences its biological activity. Studies have shown that the 1,3,4-oxadiazole core can act as a scaffold for designing molecules with enhanced binding affinity to enzymes and receptors. This has led to significant interest in exploring derivatives of this compound for therapeutic purposes.

The pharmaceutical industry has increasingly focused on developing small molecules that can modulate biological pathways implicated in various diseases. The structural features of 3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide make it a promising candidate for further investigation. For instance, its ability to interact with proteins involved in inflammation and cancer progression has been highlighted in several preclinical studies. These studies suggest that this compound may exhibit anti-inflammatory and anticancer properties by inhibiting key signaling pathways.

In addition to its potential therapeutic applications, the synthesis of 3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide represents an excellent example of modern synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations that showcase the ingenuity of medicinal chemists. The use of advanced catalytic systems has allowed for more efficient and sustainable production methods. These advancements not only improve yield but also reduce waste generation.

The role of computational tools in drug discovery cannot be overstated. Software platforms capable of predicting molecular properties have revolutionized the way new drugs are designed. By integrating data from various sources—such as crystal structures of protein targets and pharmacokinetic profiles—scientists can rapidly screen large libraries of compounds for potential hits. In this context, 886913-65-1 stands out as a molecule with multiple attractive features that warrant further exploration.

One particularly intriguing aspect of this compound is its interaction with enzymes involved in metabolic pathways. For example, 3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide has been found to modulate the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in pain and inflammation. By understanding how this molecule interacts with these enzymes at a molecular level, researchers can design analogs with improved selectivity and efficacy.

The development of novel drug candidates often involves iterative optimization processes where initial hits are modified to enhance their pharmacological properties. In the case of 886913-65-1, modifications such as changing substitution patterns or introducing new functional groups have been explored to improve solubility, bioavailability, and target engagement. These efforts align with global trends toward personalized medicine where compounds are tailored to individual patient needs based on genetic profiles or disease characteristics.

The broader impact of this research extends beyond individual molecules like 3, 886913--65--1 . It contributes to our fundamental understanding of how chemical structures influence biological activity—a cornerstone principle in medicinal chemistry. As computational methods continue to evolve, so too will our ability to predict which compounds will be most effective against specific diseases.

In conclusion, 886913--65--1 , identified by its CAS number, represents an exciting area for future research due to its unique structural features and promising biological activities. Its development exemplifies how interdisciplinary approaches combining synthetic chemistry, computational biology, and pharmacology can lead to novel therapeutics that address unmet medical needs worldwide.

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